![molecular formula C21H24O4 B14414582 1,1'-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene} CAS No. 84040-77-7](/img/structure/B14414582.png)
1,1'-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene} is a chemical compound characterized by its unique structure, which includes two benzene rings connected by a methylene bridge and substituted with ethoxy and ethenyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene} typically involves the reaction of 4-hydroxybenzaldehyde with ethylene oxide to form 4-(2-hydroxyethoxy)benzaldehyde. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the ethenyloxy group. Finally, the methylene bridge is formed by reacting the resulting compound with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency. The purification process often involves distillation, crystallization, and chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene} undergoes various chemical reactions, including:
Oxidation: The ethoxy and ethenyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene} has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and coatings due to its ability to undergo polymerization and cross-linking reactions.
Mecanismo De Acción
The mechanism of action of 1,1’-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene} involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The ethoxy and ethenyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-Methylenebis{4-[2-(ethenyloxy)ethoxy]-3,5-dimethylbenzene}
- 1,1’-Methylenebis{4-(ethenyloxy)benzene}
- 1,3,5-Tris[2-(ethenyloxy)ethoxy]benzene
Uniqueness
1,1’-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene} is unique due to its specific substitution pattern and the presence of both ethoxy and ethenyloxy groups. This combination imparts distinct chemical and physical properties, such as enhanced solubility, reactivity, and potential for polymerization. Compared to similar compounds, it offers a versatile platform for further functionalization and application in various fields.
Propiedades
Número CAS |
84040-77-7 |
|---|---|
Fórmula molecular |
C21H24O4 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
1-(2-ethenoxyethoxy)-4-[[4-(2-ethenoxyethoxy)phenyl]methyl]benzene |
InChI |
InChI=1S/C21H24O4/c1-3-22-13-15-24-20-9-5-18(6-10-20)17-19-7-11-21(12-8-19)25-16-14-23-4-2/h3-12H,1-2,13-17H2 |
Clave InChI |
MJZAEFMGTXTKAX-UHFFFAOYSA-N |
SMILES canónico |
C=COCCOC1=CC=C(C=C1)CC2=CC=C(C=C2)OCCOC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4,17-dioxa-13-azatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11(16),12,14-heptaen-5-one](/img/structure/B14414509.png)
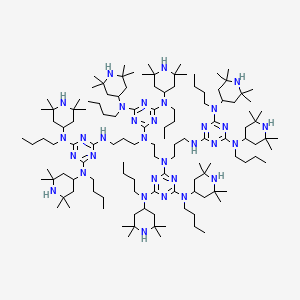
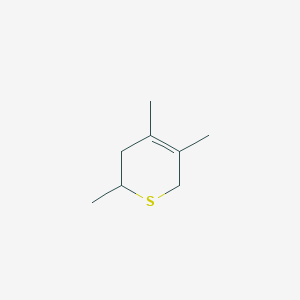
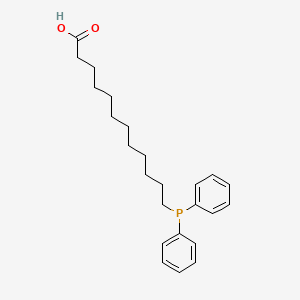

![4-Methoxy-2-[(prop-2-en-1-yl)oxy]benzoyl chloride](/img/structure/B14414544.png)


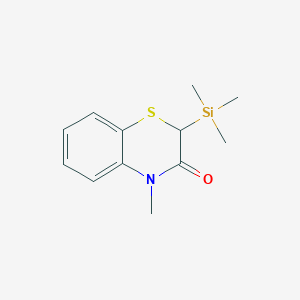
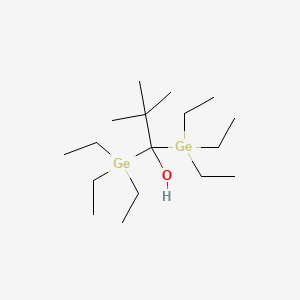
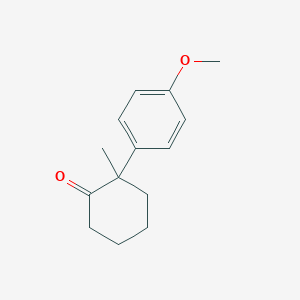
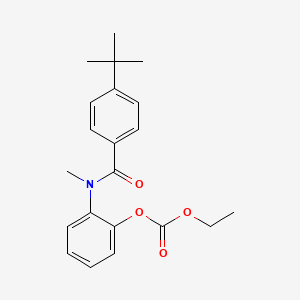

![6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14414578.png)
